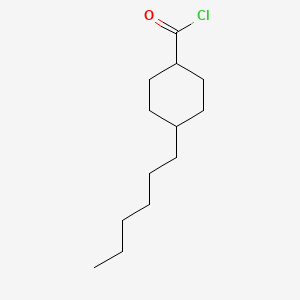
4-Hexylcyclohexane-1-carbonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hexylcyclohexane-1-carbonyl chloride is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons, meaning that the carbons of the molecule are arranged in the form of a ring. This compound is characterized by a cyclohexane ring with a hexyl group and a carbonyl chloride functional group attached to it. The presence of the carbonyl chloride group makes it a reactive intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
4-Hexylcyclohexane-1-carbonyl chloride can be synthesized through various methods. One common method involves the reaction of 4-hexylcyclohexanone with thionyl chloride (SOCl₂) under reflux conditions. The reaction proceeds as follows:
4-Hexylcyclohexanone+SOCl2→4-Hexylcyclohexane-1-carbonyl chloride+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. This could include the use of continuous flow reactors to ensure better control over reaction conditions and higher yields.
化学反応の分析
Types of Reactions
4-Hexylcyclohexane-1-carbonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of various derivatives.
Reduction: The compound can be reduced to 4-hexylcyclohexanol using reducing agents like lithium aluminum hydride (LiAlH₄).
Hydrolysis: In the presence of water, it hydrolyzes to form 4-hexylcyclohexanoic acid and hydrochloric acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base like pyridine to neutralize the hydrochloric acid formed.
Reduction: Lithium aluminum hydride (LiAlH₄) is commonly used as a reducing agent.
Hydrolysis: Water or aqueous solutions are used under mild conditions.
Major Products Formed
Nucleophilic Substitution: Various substituted cyclohexane derivatives.
Reduction: 4-Hexylcyclohexanol.
Hydrolysis: 4-Hexylcyclohexanoic acid.
科学的研究の応用
4-Hexylcyclohexane-1-carbonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: It is involved in the synthesis of potential drug candidates and active pharmaceutical ingredients.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-hexylcyclohexane-1-carbonyl chloride primarily involves its reactivity as an acyl chloride. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various derivatives through nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
類似化合物との比較
Similar Compounds
Cyclohexanecarbonyl chloride: Similar structure but lacks the hexyl group.
Hexylcyclohexane: Lacks the carbonyl chloride functional group.
Cyclohexylcarbonyl chloride: Similar structure but with different substituents.
Uniqueness
4-Hexylcyclohexane-1-carbonyl chloride is unique due to the presence of both the hexyl group and the carbonyl chloride functional group. This combination imparts specific reactivity and properties that are not found in other similar compounds. The hexyl group increases the hydrophobicity and potential interactions with other hydrophobic molecules, while the carbonyl chloride group provides a reactive site for further chemical modifications.
特性
CAS番号 |
67589-91-7 |
|---|---|
分子式 |
C13H23ClO |
分子量 |
230.77 g/mol |
IUPAC名 |
4-hexylcyclohexane-1-carbonyl chloride |
InChI |
InChI=1S/C13H23ClO/c1-2-3-4-5-6-11-7-9-12(10-8-11)13(14)15/h11-12H,2-10H2,1H3 |
InChIキー |
DOEQWHNUQQMWFL-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC1CCC(CC1)C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



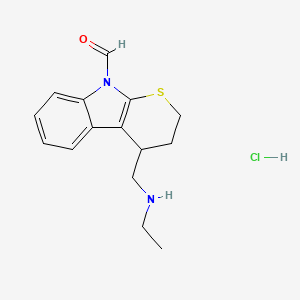
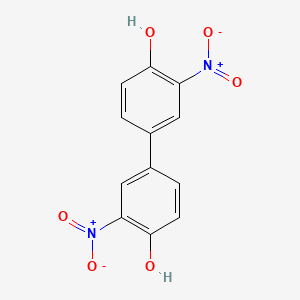
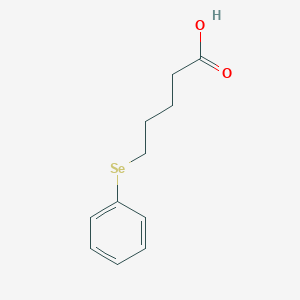
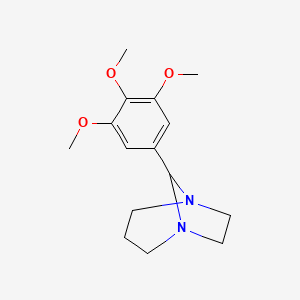
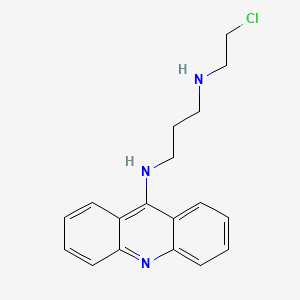

![9,10-Dimethylbenzo[g]pteridine-2,4-dione](/img/structure/B14460758.png)

![N,N'-[Methylenedi(2,1-phenylene)]di(aziridine-1-carboxamide)](/img/structure/B14460777.png)
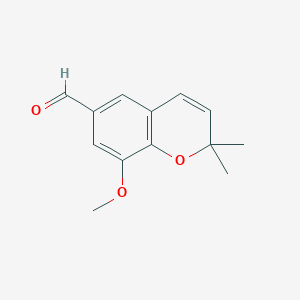
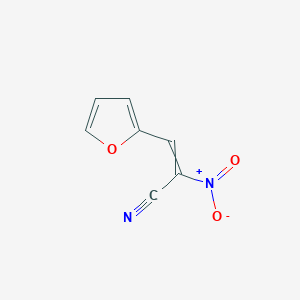

![N-(3-Chloro-4-{[chloro(difluoro)methyl]sulfanyl}phenyl)urea](/img/structure/B14460806.png)
